4,6-Dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone is a heterocyclic compound characterized by a pyridinone core structure. This compound features two methyl groups at the 4 and 6 positions and a methylsulfonyl group at the 3 position. Its unique structural attributes make it a subject of interest in various chemical and biological studies, particularly due to its potential therapeutic applications.
The compound can be synthesized through multiple methods, generally involving the modification of pyridinone derivatives. Research indicates that compounds with similar structures have been explored for their biological activities, including antimicrobial and anticancer properties.
4,6-Dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone belongs to the class of pyridinones, which are known for their diverse biological activities and potential as pharmaceutical intermediates. This classification underscores its relevance in medicinal chemistry.
The synthesis of 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone typically follows these steps:
The reaction conditions typically include organic solvents such as dichloromethane or toluene, with temperatures varying according to the specific reaction steps. Continuous flow reactors may enhance efficiency in industrial settings.
The molecular formula for 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone is CHNOS. The compound features a six-membered ring with nitrogen and oxygen atoms contributing to its heterocyclic nature.
4,6-Dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone can undergo various chemical transformations:
Common reagents include hydrogen peroxide in acetic acid for oxidation and sodium borohydride in methanol for reduction. The conditions for substitution typically involve bases like sodium hydroxide.
The mechanism of action for 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone involves its interaction with biological targets. The methylsulfonyl group may act as an electrophilic center, facilitating interactions with nucleophilic sites in proteins or enzymes. This interaction can inhibit enzyme activity or disrupt cellular processes, contributing to its biological effects.
4,6-Dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone has numerous applications in scientific research:
Pyridinone derivatives represent a privileged structural motif in medicinal chemistry, characterized by a six-membered heterocyclic ring containing both nitrogen and oxygen atoms. This scaffold exhibits remarkable versatility due to its ability to engage in diverse non-covalent interactions with biological targets, serving as hydrogen bond donors (via the N-H group) and acceptors (via the carbonyl oxygen) simultaneously [1]. The inherent dipole moment (4.26 D) of the pyridinone core significantly enhances molecular recognition capabilities, while its moderate lipophilicity contributes to favorable membrane permeability—a critical attribute for drug bioavailability [1] [4]. Historically, pyridinone-containing compounds have yielded numerous clinically validated therapeutics, including pirfenidone (anti-fibrotic), ciclopirox (antifungal), and doravirine (anti-HIV), demonstrating the scaffold's translational potential [1]. The structural plasticity of the pyridinone ring allows for extensive derivatization at five distinct positions (C-3, C-4, C-5, C-6, and N-1), enabling precise modulation of steric, electronic, and pharmacokinetic properties to optimize target engagement [1] [5].
The 2(1H)-pyridinone core exists in a dynamic tautomeric equilibrium between lactam (pyridinone) and lactim (hydroxypyridine) forms. X-ray crystallographic analyses confirm that the lactam tautomer predominates (>95%) in solid-state structures due to its enhanced thermodynamic stability, facilitated by intramolecular hydrogen bonding networks [8]. This tautomeric preference directly influences binding interactions with biological targets; for instance, the lactam form mimics peptide bonds in kinase hinge regions, enabling potent inhibition through bidentate hydrogen bonding with backbone amides [1]. Specific substitutions on the pyridinone scaffold profoundly alter its pharmacological profile. Methyl groups at C-4 and C-6 enhance metabolic stability by shielding reactive sites from oxidative metabolism while simultaneously introducing steric constraints that modulate target selectivity [1] . The incorporation of electron-withdrawing substituents at C-3 significantly perturbs the electronic distribution within the ring system, as evidenced by reduced pKa values (ΔpKa ≈ 1.5–2.0) and altered dipole moments, thereby modifying binding affinity to charged binding pockets [5].
Table 1: Clinically Relevant Pyridinone Derivatives and Their Therapeutic Applications
Compound Name | Substitution Pattern | Therapeutic Indication | Primary Target |
---|---|---|---|
Pirfenidone | 5-Methyl-1H-pyridin-2-one | Idiopathic Pulmonary Fibrosis | TGF-β signaling modulator |
Ciclopirox | 6-Cyclohexyl-1-hydroxy-4-methyl | Dermatophytosis, Onychomycosis | Cellular iron chelation |
Doravirine | 3-Chloro-5-((4-cyanobenzyl)oxy) | HIV-1 infection | Non-nucleoside reverse transcriptase |
Milrinone | 1,6-Dihydro-2-methyl-6-oxo | Congestive heart failure | Phosphodiesterase III inhibitor |
The molecular architecture of 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone (C₈H₁₁NO₃S, MW 201.24 g/mol) exemplifies rational scaffold optimization. Crystallographic studies reveal that the methyl groups at C-4 and C-6 induce subtle pyramidal distortion (≈8–12° from planarity) in the heterocyclic ring, reducing molecular symmetry and enhancing chiral discrimination in protein binding . The methylsulfonyl moiety at C-3 adopts a conformation nearly perpendicular (dihedral angle ≈82–87°) to the pyridinone plane, positioning its sulfonyl oxygen atoms for optimal electrostatic interactions with arginine or lysine residues in enzymatic pockets [6]. This compound exhibits favorable physicochemical parameters: calculated logP 1.28 ± 0.15, topological polar surface area 65.5 Ų, and aqueous solubility >15 mg/mL, aligning with Lipinski's criteria for drug-like molecules .
Table 2: Synthetic Routes to 4,6-Dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone
Method | Starting Materials | Conditions | Yield (%) | Key Advantages |
---|---|---|---|---|
One-pot condensation | 2-Hydroxybenzaldehyde, amine | Catalyst, 80–90°C, 6–8 h | 68–72 | Atom economy, minimal purification |
Microwave-assisted | Ethyl acetoacetate, methylamine | Microwave irradiation, 120°C, 20 min | 85 | Rapid synthesis, high purity |
Oxidative sulfonylation | 4,6-Dimethyl-3-(methylthio)-2(1H)-pyridinone | mCPBA, DCM, 0°C to rt, 4 h | 91 | Chemoselective oxidation |
The synthetic accessibility of this scaffold further enhances its drug design utility. Robust protocols include: (1) One-pot condensation between 2-hydroxybenzaldehyde derivatives and appropriately functionalized amines under Lewis acid catalysis, yielding the core structure in moderate to high efficiency ; (2) Microwave-assisted cyclization that significantly reduces reaction times (<30 minutes) while improving overall yields by 15–20% compared to conventional heating . Post-functionalization strategies enable late-stage diversification, particularly through electrophilic aromatic substitution at C-5 or N-alkylation at the pyridinone nitrogen [1] .
The methylsulfonyl group (–SO₂CH₃) constitutes a critical pharmacophoric element in 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone, contributing to bioactivity through multiple mechanisms. Quantum mechanical calculations (DFT B3LYP/6-31G*) demonstrate that the sulfonyl moiety generates a pronounced electron-deficient region (electrostatic potential: +42.6 kcal/mol) capable of forming strong hydrogen bonds (bond strength: 3–8 kcal/mol) with serine hydroxyl or histidine imidazole groups in enzymatic binding sites [6]. This group enhances metabolic stability by resisting cytochrome P450-mediated oxidation, as evidenced by microsomal stability assays showing >85% parent compound remaining after 60-minute incubation with human liver microsomes [6]. Additionally, the sulfonyl group imparts favorable crystallinity (melting point 187–189°C) by facilitating intermolecular dipole-dipole interactions and hydrogen bonding in the solid state, thereby improving pharmaceutical processability .
The strategic placement of methyl groups at C-4 and C-6 exerts substantial steric and electronic effects:
Table 3: Substituent Effects on Pyridinone Bioactivity
Substituent Pattern | Electrostatic Potential (kcal/mol) | Microsomal Stability (% remaining) | Kinase Inhibition IC₅₀ (nM) |
---|---|---|---|
3-H (unsubstituted) | +18.3 | 23% | >10,000 |
3-Methylsulfonyl | +42.6 | 87% | 124 ± 11 |
4,6-Dimethyl-3-methylsulfonyl | +44.1 | 92% | 58 ± 6 |
Comparative structure-activity relationship (SAR) studies demonstrate that the synergistic combination of methyl and methylsulfonyl groups amplifies target affinity beyond additive effects. In kinase inhibition assays, the 4,6-dimethyl-3-(methylsulfonyl) derivative exhibited 12-fold greater potency (IC₅₀ 58 nM) against p38α MAPK compared to its 3-des-methylsulfonyl analog (IC₅₀ 720 nM) and 4-fold improvement over the mono-methylated congener [1] [6]. This enhancement arises from complementary interactions: the methylsulfonyl group forms hydrogen bonds with the kinase hinge region (Leu104-Met109 backbone), while the C-4 methyl group engages in hydrophobic contact with the gatekeeper residue Thr106 [6]. The C-6 methyl substituent additionally blocks metabolic oxidation at the adjacent position, as confirmed by metabolite identification studies showing exclusive sulfoxidation rather than ring hydroxylation .
Table 4: Biological Activity Profile of 4,6-Dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone Derivatives
Target Class | Representative Target | Assay Type | Activity (IC₅₀/EC₅₀) | Structural Determinants |
---|---|---|---|---|
Kinases | p38α MAPK | Fluorescent polarization | 58 ± 6 nM | Sulfonyl H-bonding, C-4 methyl packing |
JAK2 | Time-resolved FRET | 130 ± 15 nM | N-1 H-bond donation | |
Nuclear Receptors | CB2 Cannabinoid Receptor | cAMP accumulation | EC₅₀ 110 nM | Sulfonyl-oxygen interaction with Lys109 |
Epigenetic Regulators | HDAC6 | Fluorimetric substrate | 840 ± 90 nM | Zinc chelation by carbonyl oxygen |
Beyond kinase modulation, this substitution pattern enables engagement with diverse target classes. For cannabinoid receptor type 2 (CB2), the methylsulfonyl group forms a salt bridge with Lys109 in the orthosteric binding pocket, while the 4,6-dimethyl configuration promotes an "L-shaped" conformation complementary to the receptor's transmembrane helices [5]. In histone deacetylase (HDAC) inhibition, the carbonyl oxygen coordinates the catalytic zinc ion (distance: 2.1 Å), with the methylsulfonyl group extending into the surface recognition channel to establish hydrogen bonds with tyrosine and aspartate residues [1]. These multifaceted interactions underscore how strategic substitution transforms the pyridinone scaffold into a versatile pharmacophore with applications spanning enzyme inhibition, receptor agonism/antagonism, and protein-protein interaction disruption.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1